molecular formula C16H20N4O3S B7573882 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide

4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide

Cat. No.: B7573882
M. Wt: 348.4 g/mol
InChI Key: BBPNWZBAMVDDCE-UHFFFAOYSA-N
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Description

4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a complex organic compound that features a pyrrole ring, a benzoyl group, a diazepane ring, and a sulfonamide group

Properties

IUPAC Name

4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPNWZBAMVDDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrole derivative. One common method involves the reaction of pyrrole with benzoyl chloride to form 3-(pyrrol-1-yl)benzoyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the diazepane ring can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrole ring, a benzoyl group, a diazepane ring, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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